molecular formula C24H23ClN2O5S B12074845 Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12074845
M. Wt: 487.0 g/mol
InChI Key: QSQRSEMDMNQORV-UHFFFAOYSA-N
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Description

This compound features a thiophene ring, which is a sulfur-containing heterocycle, and multiple functional groups, including amide, ester, and carbamoyl groups

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O5S/c1-13-5-10-18(14(2)11-13)26-22(29)21-15(3)20(24(30)31-4)23(33-21)27-19(28)12-32-17-8-6-16(25)7-9-17/h5-11H,12H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

QSQRSEMDMNQORV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of Functional Groups: The chlorophenoxyacetamido group can be introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an acyl chloride or anhydride.

    Carbamoylation: The dimethylphenylcarbamoyl group can be added through a reaction with an isocyanate or a carbamoyl chloride.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of probes for studying biological processes due to its ability to interact with various biomolecules.

Industry

    Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties, such as increased thermal stability or conductivity.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for interactions with various molecular targets, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate: shares similarities with other thiophene-based compounds, such as:

Uniqueness

    Functional Diversity:

    Versatility: Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Biological Activity

Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H23ClN2O5S
  • Molecular Weight : 487.0 g/mol
  • IUPAC Name : methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
  • InChI Key : QSQRSEMDMNQORV-UHFFFAOYSA-N

The compound's structure features a thiophene ring, which is known for its diverse biological activities. The presence of multiple functional groups enhances its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction.
  • Introduction of Functional Groups : The chlorophenoxyacetamido group is introduced via nucleophilic substitution reactions.
  • Carbamoylation : The dimethylphenylcarbamoyl group is added through reactions with isocyanates or carbamoyl chlorides.
  • Esterification : The final step involves esterification to form the methyl ester using methanol and an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to:

  • Inhibition or Activation of Biological Pathways : The compound may modulate various signaling pathways by binding to target proteins.
  • Potential Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance, studies have shown that certain thiophene derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound may also exhibit inhibitory effects on metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

Antioxidant Properties

Thiophene derivatives are often evaluated for their antioxidant capabilities. Compounds with similar structures have shown significant free radical scavenging activity, which is vital for protecting cells from oxidative stress .

Case Studies

  • Study on Anticancer Effects :
    • A study investigated the effects of thiophene derivatives on human cancer cell lines and found that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.
    • Results indicated that the compound could induce apoptosis through mitochondrial pathways.
  • Enzyme Activity Assessment :
    • Research involving enzyme assays revealed that the compound effectively inhibited AChE activity in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.

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